

Spectroscopic Profile of Methyl Ethanesulfonate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl ethanesulfonate	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl ethanesulfonate** (CAS No. 1912-28-3), a crucial intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for identification, quantification, and quality control.

Spectroscopic Data Summary

The empirical formula for **methyl ethanesulfonate** is C₃H₈O₃S, with a molecular weight of 124.16 g/mol .[1] Its structure consists of a methyl group attached to the oxygen atom of an ethanesulfonate group. This arrangement gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **methyl ethanesulfonate**, both ¹H and ¹³C NMR provide unambiguous confirmation of its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of **methyl ethanesulfonate** is characterized by two distinct signals corresponding to the ethyl and methyl protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.9	Singlet	3H	O-CH₃
~3.1	Quartet	2H	S-CH ₂ -CH ₃
~1.4	Triplet	3H	S-CH ₂ -CH ₃

¹³C NMR Data

The ¹³C NMR spectrum of **methyl ethanesulfonate** displays three signals, corresponding to the three carbon atoms in different chemical environments.

Chemical Shift (δ) ppm	Assignment
~54	O-CH₃
~45	S-CH ₂ -CH ₃
~7	S-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **methyl ethanesulfonate** reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented here is for a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2990-2850	Medium	C-H stretching (alkane)
~1350	Strong	S=O asymmetric stretching (sulfonate)
~1170	Strong	S=O symmetric stretching (sulfonate)
~970	Strong	S-O-C stretching



Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **methyl ethanesulfonate** results in a characteristic fragmentation pattern that can be used for its identification.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
124	~10	[M]+ (Molecular ion)
109	~50	[M - CH ₃] ⁺
95	~100	[M - C₂H₅] ⁺
79	~80	[SO₃H] ⁺
65	~40	[SO ₂ H] ⁺
29	~90	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **methyl ethanesulfonate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[2][3]
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired to obtain a spectrum with a good signal-to-noise ratio.



 Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy (FTIR)

- Sample Preparation: For a neat liquid sample like **methyl ethanesulfonate**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: A background spectrum of the clean, empty salt plates is acquired. This
 will be subtracted from the sample spectrum to remove any atmospheric or instrumentrelated absorptions.
- Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The sample is then scanned over the desired infrared frequency range (typically 4000-400 cm⁻¹).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (GC-MS)

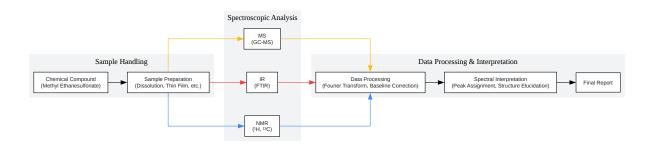
- Sample Preparation: A dilute solution of **methyl ethanesulfonate** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrument Setup: The gas chromatograph (GC) is equipped with a suitable capillary column. The oven temperature program, carrier gas flow rate, and injector temperature are set to achieve good separation of the analyte from the solvent and any impurities. The mass spectrometer (MS) is set to scan over a desired mass range (e.g., m/z 10-200).
- Data Acquisition: A small volume of the sample solution is injected into the GC. The components of the sample are separated as they pass through the GC column. As each component elutes from the column, it enters the MS, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
- Data Processing: The resulting data is a chromatogram showing the separation of components over time and a mass spectrum for each component. The mass spectrum of the



peak corresponding to methyl ethanesulfonate is then analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl ethanesulfonate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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